molecular formula C11H20N2 B13835542 1-(Hex-5-YN-1-YL)-4-methylpiperazine CAS No. 320366-90-3

1-(Hex-5-YN-1-YL)-4-methylpiperazine

Cat. No.: B13835542
CAS No.: 320366-90-3
M. Wt: 180.29 g/mol
InChI Key: GKAFMBVGVSYBKA-UHFFFAOYSA-N
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Description

1-(Hex-5-YN-1-YL)-4-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a hexynyl group attached to the piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hex-5-YN-1-YL)-4-methylpiperazine typically involves the reaction of 1-bromo-5-hexyne with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hex-5-YN-1-YL)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond in the hexynyl group to a double or single bond.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the hexynyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-(Hex-5-YN-1-YL)-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Hex-5-YN-1-YL)-4-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The hexynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Hex-5-YN-1-YL)piperazine: Lacks the methyl group on the piperazine ring, which may affect its chemical reactivity and biological activity.

    4-methylpiperazine: Does not contain the hexynyl group, resulting in different chemical properties and applications.

    1-(Hex-5-EN-1-YL)-4-methylpiperazine: Contains a double bond instead of a triple bond, leading to variations in reactivity and stability.

Uniqueness

1-(Hex-5-YN-1-YL)-4-methylpiperazine is unique due to the presence of both the hexynyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

320366-90-3

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-hex-5-ynyl-4-methylpiperazine

InChI

InChI=1S/C11H20N2/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h1H,4-11H2,2H3

InChI Key

GKAFMBVGVSYBKA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCC#C

Origin of Product

United States

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